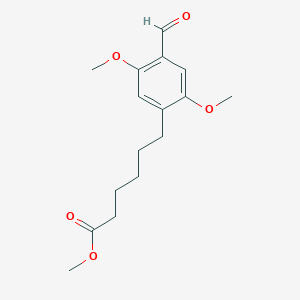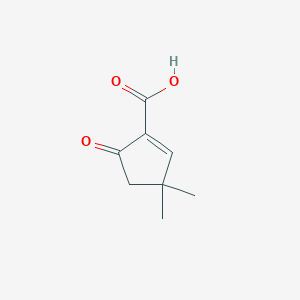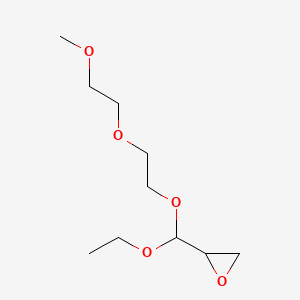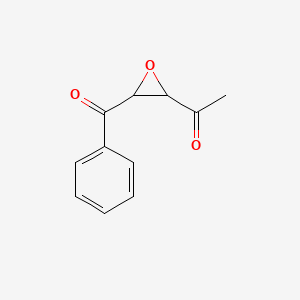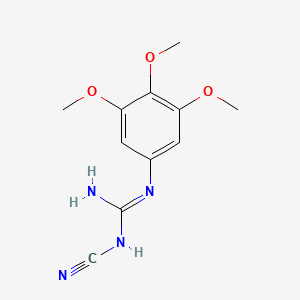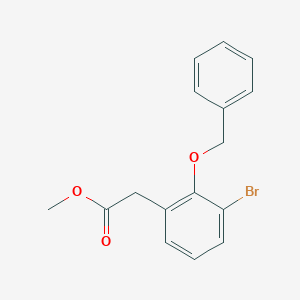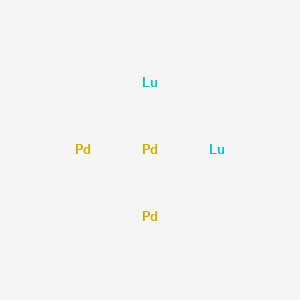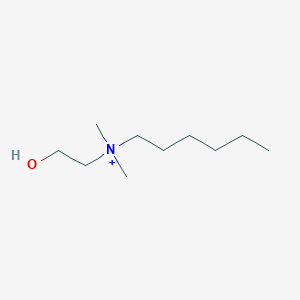
Hexyl-(2-hydroxyethyl)-dimethylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyethylhexyldimethylammonium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and household applications due to its ability to reduce surface tension and act as an antimicrobial agent.
準備方法
Synthetic Routes and Reaction Conditions
2-Hydroxyethylhexyldimethylammonium can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of hexylamine with ethylene oxide to form 2-hydroxyethylhexylamine. This intermediate is then reacted with dimethyl sulfate or methyl chloride under controlled conditions to yield 2-Hydroxyethylhexyldimethylammonium.
Reaction Conditions:
Temperature: The reaction is typically carried out at elevated temperatures ranging from 50°C to 100°C.
Solvent: Common solvents used include water or alcohols such as methanol or ethanol.
Catalyst: A base such as sodium hydroxide or potassium hydroxide is often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxyethylhexyldimethylammonium is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of hexylamine and ethylene oxide.
Reaction Control: Maintaining precise temperature and pressure conditions.
Purification: The final product is purified through distillation or crystallization to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
2-Hydroxyethylhexyldimethylammonium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides (chloride, bromide) or hydroxides are commonly used.
Major Products
Oxidation Products: Corresponding oxides and alcohols.
Reduction Products: Primary or secondary amines.
Substitution Products: Various substituted ammonium compounds.
科学的研究の応用
2-Hydroxyethylhexyldimethylammonium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as an antimicrobial agent in biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, fabric softeners, and disinfectants.
作用機序
The mechanism of action of 2-Hydroxyethylhexyldimethylammonium primarily involves its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis. This makes it effective as an antimicrobial agent.
類似化合物との比較
Similar Compounds
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic Acid: A surfactant with strong detergent properties.
Uniqueness
2-Hydroxyethylhexyldimethylammonium is unique due to its specific combination of hydrophilic and hydrophobic properties, making it highly effective in reducing surface tension and acting as an antimicrobial agent. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
CAS番号 |
271776-29-5 |
|---|---|
分子式 |
C10H24NO+ |
分子量 |
174.30 g/mol |
IUPAC名 |
hexyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C10H24NO/c1-4-5-6-7-8-11(2,3)9-10-12/h12H,4-10H2,1-3H3/q+1 |
InChIキー |
FJTYSASBQZCIOS-UHFFFAOYSA-N |
正規SMILES |
CCCCCC[N+](C)(C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


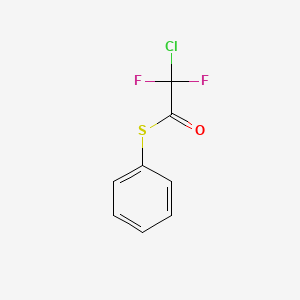
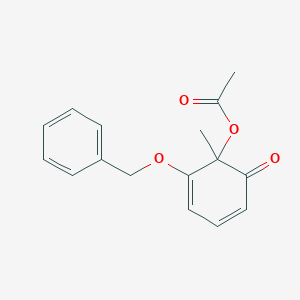
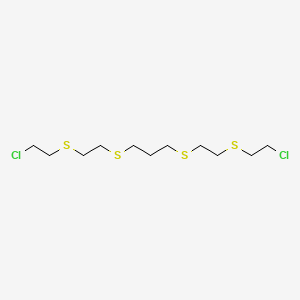
![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
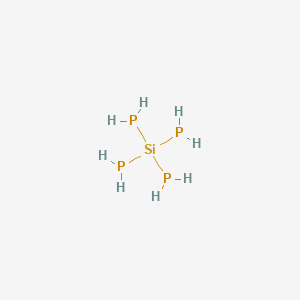
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)
